Europine N-oxide Europine N-oxide
Brand Name: Vulcanchem
CAS No.: 65582-53-8
VCID: VC21350638
InChI: InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1
SMILES: CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC
Molecular Formula: C16H27NO7
Molecular Weight: 345.39 g/mol

Europine N-oxide

CAS No.: 65582-53-8

Cat. No.: VC21350638

Molecular Formula: C16H27NO7

Molecular Weight: 345.39 g/mol

* For research use only. Not for human or veterinary use.

Europine N-oxide - 65582-53-8

CAS No. 65582-53-8
Molecular Formula C16H27NO7
Molecular Weight 345.39 g/mol
IUPAC Name [(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate
Standard InChI InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1
Standard InChI Key UPYLKTQCLCBJQP-QMIVUERCSA-N
Isomeric SMILES C[C@@H]([C@](C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])(C(C)(C)O)O)OC
SMILES CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC
Canonical SMILES CC(C(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])(C(C)(C)O)O)OC

Chemical Identity and Structure

Europine N-oxide belongs to the class of pyrrolizidine alkaloids, specifically those containing an N-oxide functional group. The compound is characterized by its unique molecular structure containing a pyrrolizidine skeleton with an N-oxide moiety. The systematic IUPAC name is (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate . Alternative naming includes (1S,7aR)-7-((((R)-2,3-Dihydroxy-2-((S)-1-methoxyethyl)-3-methylbutanoyl)oxy)methyl)-1-hydroxy-2,3,5,7a-tetrahydropyrrolizine 4(1H)-oxide .

Physical and Chemical Properties

Europine N-oxide possesses distinct physical and chemical properties that are crucial for its identification and application in research settings. These properties are summarized in Table 1.

PropertyValueReference
Molecular FormulaC16H27NO7
Molecular Weight345.39 g/mol
CAS Number65582-53-8
Melting Point170 °C
Physical StateSolid
Recommended Storage Temperature-20 °C
Transport TemperatureAmbient temperature
Water Hazard Class (WGK)1 (slightly hazardous to water)

The compound's structure includes a tetrahydropyrrolizine ring system with an N-oxide group, contributing to its unique chemical behavior compared to non-oxidized alkaloids . The stereochemistry is reported as epimeric, with 4 defined stereocenters out of 5 total stereocenters in the molecule .

SMILES and InChI Notations

For computational chemistry and database purposes, the structural representation of Europine N-oxide can be expressed using the following notations:

SMILES: COC@@HC@(C(=O)OCC1=CC[N+]2([O-])CCC@H[C@@H]12)C(C)(C)O

InChI: InChI=1S/C16H27NO7/c1-10(23-4)16(21,15(2,3)20)14(19)24-9-11-5-7-17(22)8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-,17?/m0/s1

InChIKey: UPYLKTQCLCBJQP-QMIVUERCSA-N

Natural Sources and Isolation

Europine N-oxide is a naturally occurring compound isolated from plant sources. Its primary natural source has been identified as the roots of Heliotropium marifolium, a plant belonging to the Boraginaceae family . Pyrrolizidine alkaloids, including their N-oxides, are widespread secondary metabolites in various plant families and are often produced as defense mechanisms against herbivores.

Biological and Pharmacological Activities

N-oxide Functionality in Biological Systems

The N-oxide functional group in Europine N-oxide is particularly significant for its biological activities. N-oxides in general possess unique pharmacological properties:

  • They can act as prodrugs that undergo enzymatic reduction in vivo to release the active parent compound .

  • N-oxides typically demonstrate improved water solubility compared to their parent amines, potentially enhancing bioavailability .

  • Some N-oxides exhibit selective activation in hypoxic environments, such as those found in tumor tissues, which could contribute to targeted therapeutic effects .

  • The N-oxide moiety can participate in unique biological interactions through hydrogen bonding and other non-covalent interactions with biological targets .

While these properties are general to N-oxide compounds, specific studies on how these mechanisms apply to Europine N-oxide would be valuable for understanding its particular mode of action.

Safety ParameterClassification/RecommendationReference
GHS Hazard ClassAcute Toxicity (oral), Category 4
Signal WordWarning
Hazard StatementH302: Harmful if swallowed
PictogramGHS07
Precautionary Statement - PreventionP270: Do not eat, drink or smoke when using this product
Storage Recommendation-20°C for powder (3 years shelf life)
Transport ConditionAmbient temperature

Researchers working with Europine N-oxide should adhere to standard laboratory safety practices for handling hazardous chemicals, including the use of appropriate personal protective equipment and proper disposal procedures.

Analytical Methods and Research Applications

Analytical Techniques

Europine N-oxide is commonly used as a reference standard in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) analyses . Its application as a reference standard (ROTICHROM® HPLC) indicates its importance in analytical research for the identification and quantification of pyrrolizidine alkaloids in various samples .

The compound's structural features make it amenable to detection and quantification using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Current Research Applications

Current research applications of Europine N-oxide include:

  • Reference standard for analytical method development and validation in the analysis of pyrrolizidine alkaloids .

  • Research tool for investigating the biological activities of pyrrolizidine alkaloids, particularly their antineoplastic and antiviral properties .

  • Model compound for studying N-oxide functionality in medicinal chemistry and drug development, given the increasing interest in N-oxides as an emerging class of therapeutic agents .

Structural Relationships to Other N-oxides

Europine N-oxide shares common structural features with other pyrrolizidine alkaloid N-oxides. The N-oxide functionality has gained significant attention in medicinal chemistry due to its unique properties and potential therapeutic applications .

Comparison with Other N-oxide Compounds

N-oxides have emerged as an important class of therapeutic agents with diverse biological activities. The general properties of N-oxides that may relate to Europine N-oxide include:

  • Heterocyclic N-oxides have demonstrated anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities .

  • N-oxides can function as prodrugs that are activated under specific physiological conditions, such as hypoxic environments found in tumor tissues .

  • The N-oxide moiety can influence drug-receptor interactions, pharmacokinetics, and bioavailability of compounds .

  • In some cases, N-oxides serve as important metabolites of tertiary amines, representing a significant pathway in drug metabolism .

While these properties have been observed in various N-oxide compounds, specific studies focusing on the structure-activity relationships of Europine N-oxide would provide more targeted insights into its biological mechanisms.

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